2',3',5'-Tri-O-acetyl-2-thiouridine
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Overview
Description
2’,3’,5’-Tri-O-acetyl-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,5’-Tri-O-acetyl-2-thiouridine can be synthesized through the acetylation of 2-thiouridine. The general procedure involves dissolving 2-thiouridine in water and adjusting the pH to 8 using sodium hydroxide. N-acetyl imidazole is then added to the solution, and the reaction is allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for 2’,3’,5’-Tri-O-acetyl-2-thiouridine typically involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the acetyl moieties can be reduced to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiouridine derivatives depending on the nucleophile used
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-2-thiouridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the production of nucleoside analogs for research and therapeutic purposes
Mechanism of Action
2’,3’,5’-Tri-O-acetyl-2-thiouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase, thereby preventing the replication of DNA. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Thiouridine: The parent compound of 2’,3’,5’-Tri-O-acetyl-2-thiouridine.
2,4-Dithiouridine: Another thiouridine derivative with similar properties.
5-Fluorouridine: A fluorinated nucleoside analog with antitumor activity.
Uniqueness
2’,3’,5’-Tri-O-acetyl-2-thiouridine is unique due to its acetylated structure, which enhances its stability and bioavailability compared to its parent compound, 2-thiouridine. The acetyl groups also facilitate its use in various chemical reactions, making it a versatile intermediate in nucleoside analog synthesis .
Properties
Molecular Formula |
C15H18N2O8S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12?,13+,14-/m1/s1 |
InChI Key |
YKDNCFTUUKOENT-KVYFJXEBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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